molecular formula C13H13BrO2 B6342616 4-Bromocyclohex-3-en-1-yl benzoate CAS No. 1450812-66-4

4-Bromocyclohex-3-en-1-yl benzoate

Cat. No.: B6342616
CAS No.: 1450812-66-4
M. Wt: 281.14 g/mol
InChI Key: UVCQFCMBHITYRC-UHFFFAOYSA-N
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Description

4-Bromocyclohex-3-en-1-yl benzoate is an organic compound with the molecular formula C13H13BrO2. It is a derivative of cyclohexene, where a bromine atom is attached to the fourth carbon of the cyclohexene ring, and a benzoate group is attached to the first carbon. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromocyclohex-3-en-1-yl benzoate typically involves the bromination of cyclohexene followed by esterification with benzoic acid. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to achieve selective bromination at the desired position. The esterification step can be carried out using benzoic acid and a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromocyclohex-3-en-1-yl benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form cyclohexene derivatives with higher oxidation states.

    Reduction Reactions: Reduction of the benzoate group can lead to the formation of cyclohexanol derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be used under mild conditions to achieve substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution: Formation of 4-hydroxycyclohex-3-en-1-yl benzoate or 4-aminocyclohex-3-en-1-yl benzoate.

    Oxidation: Formation of cyclohex-3-en-1,4-dione derivatives.

    Reduction: Formation of 4-bromocyclohexanol derivatives.

Scientific Research Applications

4-Bromocyclohex-3-en-1-yl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromocyclohex-3-en-1-yl benzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorocyclohex-3-en-1-yl benzoate
  • 4-Fluorocyclohex-3-en-1-yl benzoate
  • 4-Iodocyclohex-3-en-1-yl benzoate

Uniqueness

4-Bromocyclohex-3-en-1-yl benzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(4-bromocyclohex-3-en-1-yl) benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-6,12H,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCQFCMBHITYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1OC(=O)C2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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